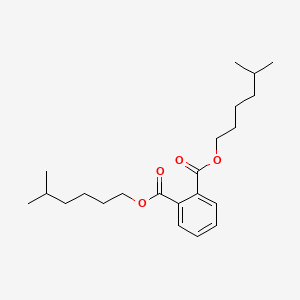

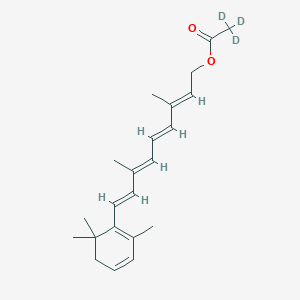

1,2-Dipalmitoyl-3-(N-palmitoyl-6'-amino-6'-deoxy-alpha-d-glucosyl)-sn-glycerol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2-Dipalmitoyl-3-(N-palmitoyl-6'-amino-6'-deoxy-alpha-d-glucosyl)-sn-glycerol is a glycoglycerolipid isolated from marine algae, known for its potential inhibitory activity against human Myt1-kinase, although its efficacy as an inhibitor has been contested in subsequent studies (Göllner et al., 2009) (Rohe et al., 2015).

Synthesis Analysis

The first total synthesis of this compound was achieved through a multi-step strategy, starting from alpha-methylglucopyranoside, employing various protective group procedures and derivatization of partial molecule domains to develop lead structures for inhibitors of human Myt1-kinase (Göllner et al., 2009).

Molecular Structure Analysis

Studies have focused on the molecular structure through comparative analyses, highlighting the importance of the glycerol backbone and fatty acid chain orientations in determining the compound's physical and biological properties (Asgharian et al., 1989).

Chemical Reactions and Properties

Research into the chemical behavior and reactivity of this compound under different conditions is still emerging, with a focus on its potential as a kinase inhibitor and its interaction with other molecules in biochemical pathways.

Physical Properties Analysis

The polar headgroup's contribution to monolayer behavior of dipalmitoylglucosylglycerol has been examined, indicating strong headgroup/water interactions which result in a stabilization of the liquid-expanded states, and a greater tendency to form nonbilayer structures (Asgharian et al., 1989).

Chemical Properties Analysis

The synthesis and polymorphism studies of 1,2-dipalmitoyl-3-acyl-sn-glycerols have revealed various layered packing modes and polymorphic behavior, offering insights into the compound's chemical properties and interactions at the molecular level (Kodali et al., 1984).

Wissenschaftliche Forschungsanwendungen

Inhibitory Activity Against Human Myt1-kinase

A study by Göllner et al. (2009) describes the first total synthesis of 1,2-dipalmitoyl-3-(N-palmitoyl-6'-amino-6'-deoxy-alpha-D-glucosyl)-sn-glycerol, a glycoglycerolipid isolated from marine algae. This compound showed high inhibitory activity against human Myt1-kinase, an enzyme involved in cell cycle regulation, which could have potential as an anti-cancer target (Göllner et al., 2009).

Contradictory Findings on Myt1-kinase Inhibition

However, a later study by Rohe et al. (2015) contested these findings. This research indicated that 1,2-dipalmitoyl-3-(N-palmitoyl-6'-amino-6'-deoxy-alpha-d-glucosyl)-sn-glycerol is not an inhibitor of human Myt1 kinase, challenging previous assumptions about its inhibitory potential and the mechanism of action (Rohe et al., 2015).

Potential as Cancer Cell Growth Inhibitory Agents

Another study identified 1,2-dipalmitoyl-3-glucosyl glycerol as one of the compounds from the roots of Peucedanum ledebourielloides that showed significant activity against various cancer cell lines. This suggests potential applications in cancer therapy (Zheng et al., 2010).

Surface Properties and Molecular Behavior

Research on the surface properties of 1,2-dipalmitoyl-3-acyl-sn-glycerols, including 1,2-dipalmitoyl-3-(N-palmitoyl-6'-amino-6'-deoxy-alpha-d-glucosyl)-sn-glycerol, has been conducted to understand their behavior in different molecular environments. These studies are crucial for applications in areas such as lipid bilayers and membrane studies (Fahey & Small, 1986).

Synthesis and Structural Analysis

The synthesis and polymorphism of 1,2-dipalmitoyl-3-acyl-sn-glycerols have been explored to understand their structural properties and potential applications in biochemistry and pharmaceuticals (Kodali et al., 1984).

Eigenschaften

IUPAC Name |

[(2R)-3-[(2S,5S)-6-[(hexadecanoylamino)methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H109NO10/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-51(59)58-46-50-54(62)55(63)56(64)57(68-50)66-48-49(67-53(61)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-65-52(60)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h49-50,54-57,62-64H,4-48H2,1-3H3,(H,58,59)/t49-,50?,54+,55?,56?,57-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQGDOIXTUYSNI-LMRVJDJMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCC1C(C(C(C(O1)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NCC1[C@H](C(C([C@H](O1)OC[C@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H109NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

968.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dipalmitoyl-3-(N-palmitoyl-6'-amino-6'-deoxy-alpha-d-glucosyl)-sn-glycerol | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.